Volasertib

Kinase Selectivity Target Engagement PLK Family

Volasertib is the definitive PLK1 inhibitor for translational oncology. Its potent inhibition (IC50: 0.87 nM) is paired with a precisely defined selectivity window: 6-fold over PLK2 and 65-fold over PLK3 – an ideal profile for dissecting PLK family phenotypes. The compound’s extended terminal half-life (~135 h) and high volume of distribution (>3000 L) enable sustained target engagement in vivo without frequent dosing. As the only PLK1 inhibitor backed by randomized Phase III clinical data in AML, volasertib is an essential benchmark for preclinical validation. Its clean kinase selectivity (no significant inhibition of >50 kinases at 10 µM) ensures phenotypes are confidently attributed to PLK1. Choose volasertib for reproducible, clinically relevant results.

Molecular Formula C34H50N8O3
Molecular Weight 618.8 g/mol
CAS No. 755038-65-4
Cat. No. B1683956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVolasertib
CAS755038-65-4
SynonymsBI6727, BI-6727, BI 6727, Volasertib
Molecular FormulaC34H50N8O3
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C
InChIInChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1
InChIKeySXNJFOWDRLKDSF-XKHVUIRMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Volasertib (BI 6727) 755038-65-4: Baseline Overview of a Clinical-Stage PLK1 Inhibitor for Oncology Research


Volasertib (BI 6727), with CAS Number 755038-65-4, is an ATP-competitive, small-molecule inhibitor of Polo-like kinase 1 (PLK1) from the dihydropteridinone class of compounds [1]. It was developed as a second-generation PLK1 inhibitor by Boehringer Ingelheim, designed to improve upon the pharmacokinetic properties of its predecessor, BI 2536 [2]. Volasertib demonstrates potent enzymatic inhibition of PLK1 (IC50 = 0.87 nM), with lower affinity for the closely related kinases PLK2 (IC50 = 5 nM) and PLK3 (IC50 = 56 nM), achieving a 6-fold and 65-fold selectivity window, respectively . It has advanced through clinical evaluation up to Phase III trials for acute myeloid leukemia (AML) and has shown broad preclinical antitumor activity across solid and hematological malignancy models [3].

Volasertib 755038-65-4: Why PLK1 Inhibitors Cannot Be Casually Substituted


PLK1 inhibitors are a structurally and mechanistically diverse class of compounds with significant differences in selectivity profiles, pharmacokinetic properties, and off-target activities that directly impact both research outcomes and clinical translatability. Volasertib exhibits a unique combination of high PLK1 potency (IC50 = 0.87 nM) with a defined and quantifiable selectivity profile against PLK2/PLK3 (6-fold and 65-fold, respectively) . This selectivity pattern is distinct from that of other clinical-stage PLK1 inhibitors such as onvansertib (which shows >5000-fold selectivity for PLK1 over PLK2/PLK3) and BI 2536 (which has a narrower selectivity window) . Furthermore, volasertib's prolonged terminal half-life of approximately 135 hours and high volume of distribution (>3000 L) distinguish it from other PLK1 inhibitors with different PK profiles [1]. These quantifiable differences in target engagement and drug disposition preclude generic substitution without careful consideration of the specific research question or therapeutic context.

Volasertib 755038-65-4: Quantitative Differentiation Evidence Versus PLK1 Inhibitor Comparators


Potency and Selectivity Profile of Volasertib for PLK1 Versus PLK2 and PLK3

Volasertib demonstrates an IC50 of 0.87 nM for PLK1, 5 nM for PLK2, and 56 nM for PLK3 in cell-free enzymatic assays, yielding a 6-fold selectivity over PLK2 and 65-fold over PLK3 . In comparison, the first-generation PLK1 inhibitor BI 2536 shows an IC50 of 0.83 nM for PLK1, 3.5 nM for PLK2, and 9.0 nM for PLK3, translating to a narrower 4-fold selectivity over PLK2 and 11-fold over PLK3 . The third-generation inhibitor onvansertib (NMS-P937) exhibits an IC50 of 2 nM for PLK1, with IC50 values >10,000 nM for both PLK2 and PLK3, representing a selectivity window exceeding 5,000-fold .

Kinase Selectivity Target Engagement PLK Family

Pharmacokinetic Profile: Half-Life and Volume of Distribution

In a Phase I study in patients with advanced solid malignancies, volasertib exhibited a long terminal half-life of approximately 135 hours (∼5.6 days) and a large volume of distribution exceeding 3000 liters [1]. This is in contrast to BI 2536, which was reported to have a shorter half-life and lower volume of distribution, contributing to the decision to discontinue its development in favor of volasertib [2]. The third-generation PLK1 inhibitor onvansertib (PCM-075) has been reported to have a substantially shorter half-life of approximately 24 hours [3].

Pharmacokinetics Drug Disposition Dosing Schedule

Kinase Selectivity: Panel Profiling and Off-Target Liability

Volasertib was profiled against a panel of >50 additional kinases at concentrations up to 10 µM and showed no significant inhibitory activity against these targets, demonstrating a clean selectivity profile [1]. In contrast, rigosertib (ON-01910) is a dual inhibitor of both PLK1 and the PI3K/Akt signaling pathway, and also inhibits PDGFR, Bcr-Abl, and Flt1 . This difference in kinase selectivity has direct implications for the interpretation of cellular phenotypes: volasertib's effects are more likely to be PLK1-dependent, whereas rigosertib's effects may involve multiple pathways.

Kinase Profiling Selectivity Polypharmacology

Clinical Efficacy in AML: Phase II Randomized Trial Data

In a randomized Phase II trial (NCT00804856) evaluating volasertib plus low-dose cytarabine (LDAC) versus LDAC alone in elderly AML patients unfit for intensive chemotherapy, the combination arm demonstrated an objective response rate (CR + CRi) of 31.0%, compared to 13.3% in the LDAC monotherapy arm (p=0.052) [1]. Event-free survival was prolonged to 5.6 months with volasertib + LDAC versus 2.3 months with LDAC alone (HR 0.57, 95% CI 0.35-0.92; p=0.0237) [2]. The subsequent Phase III confirmatory trial (POLO-AML-2; NCT01721876) did not meet its primary endpoint, with an objective response of 25.2% vs 16.8% (OR 1.66, 95% CI 0.95-2.89; p=0.071) and a negative trend in overall survival (median OS: 4.8 vs 6.5 months; HR 1.26, 95% CI 0.95-1.67) [3]. This clinical dataset is unique among PLK1 inhibitors: onvansertib is currently in Phase II trials, while BI 2536 and GSK461364 have been discontinued.

Acute Myeloid Leukemia Clinical Trial Combination Therapy

Off-Target Identification: PIP4K2A and ZADH2 Stabilization

Thermal proteome profiling (TPP) identified approximately 200 potential off-targets of volasertib, including the proteins PIP4K2A and ZADH2, which are involved in phosphatidylinositol phosphate and prostaglandin metabolism pathways, respectively [1]. In a direct comparison, PIP4K2A was not affected by the PLK1 inhibitor onvansertib, indicating that this off-target interaction is specific to volasertib and not a general property of PLK1 inhibition [2].

Off-Target Profiling Thermal Proteome Profiling Drug Specificity

Preclinical Antitumor Activity: Xenograft Model Responses

In the Pediatric Preclinical Testing Program (PPTP), volasertib induced significant differences in event-free survival (EFS) in 19 of 32 (59%) evaluable solid tumor xenografts and in 2 of 4 (50%) evaluable ALL xenografts [1]. Notably, volasertib was highly active against RMS-1 alveolar rhabdomyosarcoma xenografts, resulting in 100% tumor regression [2]. While other PLK1 inhibitors have shown activity in xenograft models, direct comparative data within the same standardized PPTP platform is limited for most comparators, making this dataset a unique benchmark for volasertib's preclinical activity.

Xenograft Models In Vivo Efficacy Pediatric Oncology

Volasertib 755038-65-4: Optimal Research and Procurement Scenarios


Investigating PLK1 Function with a Partially Selective Inhibitor

Volasertib is the preferred reagent when the experimental objective requires potent PLK1 inhibition (IC50 = 0.87 nM) combined with a defined and quantifiable selectivity window over PLK2 (6-fold) and PLK3 (65-fold) . This profile is distinct from the ultra-selective onvansertib (IC50 = 2 nM, >5,000-fold selective) and the less selective BI 2536 (IC50 = 0.83 nM, 4-fold and 11-fold selective) . Studies aiming to dissect the relative contributions of PLK1, PLK2, and PLK3 to a phenotype will benefit from the graded selectivity of volasertib, which can be titrated to achieve differential inhibition of PLK family members.

In Vivo Pharmacology Studies Requiring Extended Target Coverage

For in vivo studies where sustained target engagement is critical, volasertib's long terminal half-life of approximately 135 hours and high volume of distribution (>3000 L) provide a pharmacokinetic advantage over shorter-acting PLK1 inhibitors such as onvansertib (t1/2 ≈ 24 hours) . This extended half-life reduces the need for frequent dosing and may more closely mimic clinical exposure profiles. Researchers should consider this PK profile when designing efficacy studies in xenograft or syngeneic tumor models where maintaining continuous PLK1 inhibition is desired.

Benchmarking PLK1 Inhibitors Against a Clinically Validated Reference

Volasertib is the only PLK1 inhibitor with randomized Phase III clinical trial data in AML , providing a unique benchmark for translational research. Even with a negative confirmatory trial outcome, the extensive clinical dataset—including detailed safety and efficacy parameters—makes volasertib an essential reference compound for validating preclinical models of AML and for benchmarking the activity of novel PLK1 inhibitors. Researchers developing next-generation PLK1 inhibitors should include volasertib as a comparator to contextualize potency, selectivity, and in vivo activity.

Mechanistic Studies of PLK1 Inhibition with Minimal Off-Target Kinase Activity

When clean target engagement is paramount, volasertib's profile of no significant inhibition against >50 additional kinases at concentrations up to 10 µM offers a distinct advantage over polypharmacological agents like rigosertib, which also targets the PI3K/Akt pathway, PDGFR, Bcr-Abl, and Flt1 . This cleaner kinase selectivity profile reduces the likelihood of confounding off-target effects, making volasertib the preferred tool compound for studies aiming to attribute cellular phenotypes specifically to PLK1 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Volasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.